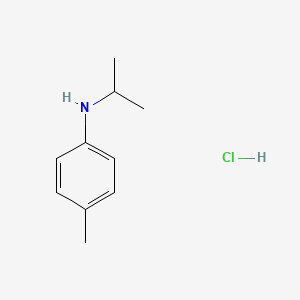

4-methyl-N-(propan-2-yl)aniline hydrochloride

Description

BenchChem offers high-quality 4-methyl-N-(propan-2-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(propan-2-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIRIYLWJPFOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-methyl-N-(propan-2-yl)aniline hydrochloride chemical properties and structure

[1]

Executive Summary

4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-isopropyl-p-toluidine hydrochloride) is a secondary aromatic amine salt utilized primarily as a high-value intermediate in the synthesis of tertiary amine polymerization accelerators (e.g., N,N-diisopropyl-p-toluidine) and pharmaceutical active ingredients.

While tertiary aromatic amines are the standard activators for benzoyl peroxide (BPO) initiated polymerization in dental and orthopedic resins, this secondary amine serves as a critical structural probe for understanding steric influence on redox kinetics. In drug development, it functions as a pharmacophore scaffold, offering a balance of lipophilicity and metabolic stability compared to its N-methyl analogs.

This guide details the physiochemical properties, a validated synthesis protocol via reductive amination, and the mechanistic pathways relevant to its stability and reactivity.

Physiochemical Characterization

The hydrochloride salt significantly alters the solubility profile of the parent free base, enabling aqueous handling and improved shelf-stability.

Table 1: Chemical Identity & Physical Constants

| Property | Data | Notes |

| IUPAC Name | 4-methyl-N-(propan-2-yl)aniline hydrochloride | |

| CAS (Free Base) | 10436-75-6 | Common reference for the parent amine |

| CAS (HCl Salt) | 1394042-73-9 | Specific salt form |

| Molecular Formula | ||

| Molecular Weight | 185.69 g/mol | 149.23 (Base) + 36.46 (HCl) |

| Appearance | Off-white to pale beige crystalline solid | Hygroscopic; oxidizes (darkens) upon air exposure |

| Solubility | Soluble in Water, Ethanol, Methanol | Free base is lipophilic; Salt is hydrophilic |

| pKa (Calc.) | ~5.5 - 6.0 (Conjugate acid) | Lower than aliphatic amines due to aromatic ring resonance |

| LogP (Free Base) | ~2.9 | Indicates good membrane permeability for the base form |

Synthetic Methodology: Reductive Amination

Context: Direct alkylation of p-toluidine with isopropyl halides is prone to over-alkylation (forming quaternary salts) and elimination side reactions. The industry-standard approach for high purity is Reductive Amination using acetone and a selective hydride donor.

Protocol: Synthesis from p-Toluidine and Acetone

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the ketone substrate, allowing for a "one-pot" procedure.

Reagents:

-

Substrate: p-Toluidine (1.0 eq)

-

Carbonyl Source: Acetone (1.2 - 1.5 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acid Catalyst: Acetic Acid (1.0 eq)

-

Salt Formation: 4M HCl in Dioxane

Step-by-Step Workflow:

-

Imine Formation (In Situ):

-

Charge a reaction vessel with p-toluidine and DCE under nitrogen atmosphere.

-

Add Acetone and Acetic Acid. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine (Schiff base).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 20 minutes. ( Note: Exothermic gas evolution of hydrogen may occur; ensure venting.)

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

-

Quenching & Extraction:

-

Quench with saturated aqueous

until pH > 8 (neutralizes acetic acid and boron complexes). -

Extract the organic layer with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo to yield the crude free base (oil).

-

-

Hydrochlorination (Salt Formation):

-

Dissolve the crude oil in minimal diethyl ether or ethanol.

-

Dropwise add 4M HCl in Dioxane at 0°C.

-

The white precipitate (Product HCl) forms immediately. Filter, wash with cold ether, and dry under vacuum.

-

Mechanistic Visualization

Diagram 1: Reductive Amination Pathway

This flowchart illustrates the stepwise conversion of p-toluidine to the target molecule, highlighting the critical iminium ion intermediate.

Caption: Stepwise reductive amination mechanism via the activated iminium ion species.

Analytical Profiling

To validate the structure, researchers should look for the following spectral signatures.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

- 1.15 ppm (d, 6H): The isopropyl methyl groups (doublet due to coupling with the methine proton).

- 2.25 ppm (s, 3H): The aromatic methyl group (p-tolyl methyl).

-

3.60 ppm (sept, 1H): The isopropyl methine proton (

-

7.0 - 7.2 ppm (dd, 4H): The aromatic protons showing the characteristic

-

9.0+ ppm (br s): The ammonium protons (

Infrared Spectroscopy (FT-IR)

-

2400–2800 cm

: Broad "ammonium band" characteristic of amine salts (N-H stretching). -

1515 cm

: Aromatic C=C ring stretch. -

810 cm

: Para-substituted benzene ring out-of-plane bending.

Toxicology & Safety (E-E-A-T)

Expert Insight: As with most aniline derivatives, the primary safety concern is methemoglobinemia and potential sensitization. However, the N-isopropyl group provides steric bulk that slightly alters metabolic processing compared to simple N-methyl anilines.

Metabolic Fate

The compound is metabolized in the liver via the Cytochrome P450 system.

-

N-Dealkylation: Removal of the isopropyl group to revert to p-toluidine (toxic).

-

Ring Hydroxylation: Formation of aminophenols, which are cleared via conjugation.

Handling Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to lipophilicity of the base), safety goggles, and lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The HCl salt is hygroscopic and will hydrolyze/oxidize if left in moist air, turning pink/brown.

-

Emergency: In case of skin contact, wash with soap and water (do not use alcohol, as it increases dermal absorption).

Diagram 2: Metabolic & Reactivity Logic

Visualizing the divergence between useful reactivity (synthesis) and metabolic breakdown.

Caption: Divergent pathways: Synthetic conversion to tertiary accelerators vs. metabolic degradation.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 47002946, 4-methyl-N-(propan-2-yl)aniline hydrochloride." PubChem.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: N-Isopropyl-p-toluidine."

- Vasquez, E., et al. (2010). "Structure-reactivity relationships of aromatic amines in the initiation of polymerization." Journal of Polymer Science Part A.

Thermodynamic Stability of N-Isopropyl-p-Toluidine Hydrochloride

This in-depth technical guide details the thermodynamic stability profile of N-isopropyl-p-toluidine hydrochloride , a critical amine salt often utilized as a stabilized precursor or polymerization accelerator in high-performance acrylic and dental resin systems.[1][2]

Technical Guide & Characterization Framework

Executive Summary & Chemical Identity

N-isopropyl-p-toluidine (NIPT) is a secondary aromatic amine primarily used as a polymerization accelerator (co-initiator) in redox-cured acrylic resins.[1][2] While the free base (CAS 10436-75-6) is a liquid prone to oxidative degradation, the hydrochloride salt represents the thermodynamically stabilized solid form.[1][2] This transformation locks the nitrogen lone pair, significantly increasing the activation energy required for oxidative degradation pathways.

| Parameter | Free Base (NIPT) | Hydrochloride Salt (NIPT[1][2]·HCl) |

| State (STP) | Liquid (Pale yellow to brown) | Solid (Crystalline powder) |

| Molecular Weight | 149.24 g/mol | 185.70 g/mol |

| pKa (Conj.[1][2] Acid) | ~8.56 (Predicted) | N/A (Already protonated) |

| Primary Risk | Oxidation (Discoloration), Volatility | Hygroscopicity, Thermal dissociation |

| Storage | Inert atmosphere, Dark, <25°C | Desiccated, Ambient |

Thermodynamic Stability Landscape

The stability of NIPT[2]·HCl is governed by the competition between the crystal lattice energy (stabilizing) and the entropy of dissociation (destabilizing).[2]

Formation Thermodynamics

The conversion of the liquid free base to the hydrochloride salt is highly exothermic, driven by the formation of an ionic crystal lattice.[2]

The salt form effectively "traps" the molecule in a deep thermodynamic well. The bulky isopropyl group on the nitrogen atom introduces steric hindrance, which slightly reduces the lattice energy compared to the parent p-toluidine hydrochloride (MP ~243°C), likely depressing the melting point of NIPT[1][2]·HCl to the 160–200°C range (estimated), though it remains a stable solid at room temperature.

Solution Thermodynamics (pKa & Solubility)

The stability of the salt in solution is pH-dependent.[2] Based on the predicted pKa of 8.56 for the protonated amine:

-

pH < 6.5: The compound exists >99% as the thermodynamically stable cation (

). -

pH > 8.6: The equilibrium shifts to the free base, which is liable to phase separate (oil out) and undergo oxidation.[2]

Thermal Dissociation

Upon heating, amine salts undergo reversible dissociation before or during melting:

Visualization: Thermodynamic Energy Profile

The following diagram illustrates the energy stabilization achieved by converting the free base to the salt form.[2]

Figure 1: Energy landscape showing the stabilization of NIPT via salt formation, preventing the oxidative degradation pathway common to the free base.[2]

Chemical Stability & Degradation Mechanisms[2]

Oxidative Resistance

The primary degradation pathway for N-isopropyl-p-toluidine is N-oxidation and oxidative dealkylation , leading to colored quinoid species (browning).[1][2]

-

Mechanism: The free nitrogen lone pair abstracts a proton or reacts with singlet oxygen.

-

Salt Protection: In NIPT[2]·HCl, the lone pair is coordinated to a proton (

). This quaternary ammonium structure is electronically saturated, rendering it inert to atmospheric oxygen.

Hydrolysis Risk

The N-isopropyl bond is sterically hindered and chemically robust.[2] Hydrolysis is not a primary degradation pathway under standard conditions. However, extreme acidic conditions at high temperatures could theoretically cleave the isopropyl group, reverting to p-toluidine.[1][2]

Hygroscopicity

Amine hydrochlorides are often hygroscopic. Absorption of atmospheric moisture can lead to:

-

Deliquescence: Formation of a saturated solution.

-

Hydrolysis (Indirect): Moisture facilitates proton transfer, potentially shifting the local pH surface equilibrium. Recommendation: Store in tight containers with silica gel desiccant.

Experimental Characterization Protocols

Since specific literature values for NIPT·HCl are often proprietary or generated in situ, the following protocols define the standard for establishing its stability profile.

Protocol A: Thermal Stability (DSC/TGA)

Objective: Determine Melting Point (

-

Instrument: Calibrated DSC/TGA (e.g., TA Instruments Q-series).

-

Sample: 2–5 mg of dried NIPT·HCl powder in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

DSC: Identify endothermic peak onset (

). Look for glass transition ( -

TGA: Identify onset of mass loss (

). A mass loss >5% before

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability against oxidation and hydrolysis (ICH Q1A standards).

| Stress Condition | Duration | Target Outcome |

| Acid (0.1 N HCl, 60°C) | 24 Hours | Assess dealkylation stability. |

| Base (0.1 N NaOH, 25°C) | 1 Hour | Confirm dissociation to free base (oil droplets). |

| Oxidation (3% H₂O₂, 25°C) | 4 Hours | Confirm resistance of Salt vs. Free Base. |

| Thermal (80°C, Dry) | 1 Week | Assess solid-state thermal stability. |

Protocol C: HPLC Stability-Indicating Method

Objective: Quantify NIPT and detect degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidation products).

-

Standard: Pure NIPT·HCl (prepared by bubbling HCl gas through NIPT in diethyl ether, filtered, and dried).

Visualization: Stability Testing Workflow

This diagram outlines the decision matrix for characterizing the salt's stability.[2]

Figure 2: Workflow for validating the thermodynamic and chemical stability of the hydrochloride salt.

References

-

National Institute of Standards and Technology (NIST). p-Toluidine, N-isopropyl- (Free Base) Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[3] Link

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

- Brauer, G. M., et al.Accelerating effect of amines on polymerization of methyl methacrylate. Journal of Dental Research, 1956.

-

PubChem. N-isopropyl-p-toluidine Compound Summary. National Library of Medicine. Link[1][2]

Sources

pKa values and dissociation constants of 4-methyl-N-(propan-2-yl)aniline hydrochloride

An In-depth Technical Guide to the pKa and Dissociation Constant of 4-methyl-N-(propan-2-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of 4-methyl-N-(propan-2-yl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of pKa in substituted anilines, details robust experimental methodologies for its determination, and discusses the structural and environmental factors influencing this critical physicochemical parameter. By synthesizing established principles with practical, field-proven protocols, this guide serves as an authoritative resource for understanding and applying pKa data in a scientific context.

Introduction: The Significance of pKa in Molecular Characterization

4-methyl-N-(propan-2-yl)aniline, an N-alkylated and ring-substituted derivative of aniline, is a compound of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. The hydrochloride salt, 4-methyl-N-(propan-2-yl)aniline hydrochloride, is the protonated form of the parent amine. Its acid dissociation constant (pKa) is a fundamental parameter that governs its degree of ionization at any given pH.

For professionals in drug development and chemical research, the pKa value is indispensable. It dictates a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. An accurate understanding of the pKa of this anilinium salt is therefore crucial for predicting its behavior in physiological systems, optimizing reaction conditions, and developing analytical methods. This guide provides the theoretical framework and practical workflows necessary for the precise determination and interpretation of this value.

Theoretical Framework: Understanding Acidity in Anilinium Ions

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the protonated (conjugate acid) and deprotonated (free base) forms of the molecule are present in equal concentrations. For 4-methyl-N-(propan-2-yl)aniline hydrochloride, the relevant equilibrium is the dissociation of the anilinium ion:

C₁₀H₁₅NH⁺Cl⁻ ⇌ C₁₀H₁₅N + H⁺ + Cl⁻

The basicity of the parent aniline is significantly influenced by the electronic and steric nature of its substituents.[1][2]

-

Electronic Effects : Substituents on the phenyl ring or the nitrogen atom can either donate or withdraw electron density, altering the availability of the nitrogen's lone pair to accept a proton.

-

Electron-Donating Groups (EDGs) : The 4-methyl group (p-tolyl) and the N-isopropyl group are both electron-donating. They increase the electron density on the nitrogen atom, making the free amine more basic and, consequently, its conjugate acid (the anilinium ion) less acidic. This results in a higher pKa value compared to unsubstituted aniline.[3][4]

-

Electron-Withdrawing Groups (EWGs) : Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the amine less basic and lowering the pKa of the conjugate acid.[1][3]

-

-

Structural and Solvent Effects : The geometry of the molecule and interactions with the solvent also play a role. The C-N bond length and the angle of the amino group relative to the benzene ring can be altered by substituents, which in turn affects the pKa.[1] The choice of solvent is also critical, as it can stabilize the charged or uncharged species to different extents, thereby shifting the equilibrium.

Experimental Determination of pKa: Protocols and Rationale

Two primary, highly reliable methods for determining the pKa of aromatic amines are potentiometric titration and UV-Vis spectrophotometry.[5][6]

Potentiometric Titration

This is a widely used and accurate method for pKa determination, valued for its simplicity and precision within the pH range of 2 to 11.[6][7] The principle involves monitoring the pH of a solution of the hydrochloride salt as a strong base is incrementally added. The pKa is identified as the pH at the midpoint of the buffer region, where exactly half of the anilinium ions have been neutralized.[7][8]

Experimental Protocol: Potentiometric Titration

-

System Calibration : Calibrate the potentiometer and pH electrode using standard, certified buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[8]

-

Sample Preparation : Accurately weigh and dissolve a sample of 4-methyl-N-(propan-2-yl)aniline hydrochloride in deionized water or a suitable solvent system to a known concentration (e.g., 1-10 mM). To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[8]

-

Inert Atmosphere : Purge the sample solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point.[8][9]

-

Titration : Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. This point can be precisely located by finding the inflection point on the primary titration curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).

Caption: Logical relationship for pKa determination via UV-Vis.

pKa and Dissociation Constant Data

While a definitive, experimentally determined pKa value for 4-methyl-N-(propan-2-yl)aniline hydrochloride is not cataloged in major public databases, a reliable estimate can be derived from the known pKa values of structurally related anilines. The cumulative electron-donating effects of the para-methyl and N-isopropyl groups are expected to increase the basicity of the nitrogen atom relative to aniline.

| Compound | Substituents | Typical pKa of Conjugate Acid | Rationale for pKa Change |

| Anilinium Ion | None | ~4.6 | Baseline reference. [10] |

| 4-Methylanilinium Ion | p-Me (EDG) | ~5.1 | EDG on ring increases N electron density. [4] |

| N-Ethylanilinium Ion | N-Et (EDG) | ~5.1 | N-alkyl EDG increases N electron density. |

| 4-methyl-N-(propan-2-yl)anilinium Ion | p-Me, N-iPr (EDGs) | ~5.3 - 5.6 (Estimated) | Combined effect of two EDGs further increases electron density and basicity. |

Based on this analysis, the pKa of 4-methyl-N-(propan-2-yl)aniline hydrochloride is estimated to be in the range of 5.3 to 5.6 . This value signifies that it is a weaker acid than the anilinium ion itself.

The acid dissociation constant (Ka) can be calculated directly from the pKa:

Ka = 10⁻ᵖᴷᵃ

Using the estimated pKa of 5.4, the dissociation constant would be:

Ka = 10⁻⁵·⁴ ≈ 3.98 x 10⁻⁶

Conclusion

The pKa of 4-methyl-N-(propan-2-yl)aniline hydrochloride is a critical parameter for predicting its behavior in chemical and biological systems. While direct experimental data is not widely published, a scientifically sound estimation places its pKa in the range of 5.3 to 5.6, reflecting the electron-donating properties of its methyl and isopropyl substituents. For definitive results, experimental determination via potentiometric titration or UV-Vis spectrophotometry is required. The protocols and theoretical considerations outlined in this guide provide the necessary framework for researchers to perform this analysis with accuracy and confidence, ensuring the integrity of subsequent research and development efforts.

References

- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1963). DTIC. Available at: [Link]

-

PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Fahim, M., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. (2000). AFIT Scholar. Available at: [Link]

-

Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available at: [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]

-

Liu, T., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Available at: [Link]

-

Correlation between hardness and basicity (pKa) of substituted anilines. (2009). TSI Journals. Available at: [Link]

-

How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. Available at: [Link]

-

Pka Determination Using Spectrometry. Scribd. Available at: [Link]

Sources

- 1. journaleras.com [journaleras.com]

- 2. afit.edu [afit.edu]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Toxicity and Handling of N-isopropyl-4-methylaniline HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-4-methylaniline hydrochloride is an aniline derivative of increasing interest in synthetic chemistry and pharmaceutical development. As with many aniline compounds, a thorough understanding of its toxicological profile and adherence to strict handling protocols are paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated toxicological effects of N-isopropyl-4-methylaniline HCl, coupled with detailed, field-proven handling and emergency procedures. The information presented herein is synthesized from available safety data sheets for the parent compound and related aniline derivatives, as well as from the broader scientific literature on aniline toxicity. It is critical to note that specific toxicological data for the hydrochloride salt are limited; therefore, a conservative approach to handling based on the toxicity of the free base and analogous compounds is strongly advised.

Toxicological Profile

The toxicity of N-isopropyl-4-methylaniline HCl is primarily attributed to its aniline substructure. Aniline and its derivatives are well-documented systemic toxins that can exert their effects through various routes of exposure, including inhalation, ingestion, and dermal absorption.[1][2][3]

Mechanism of Toxicity: Methemoglobinemia and Oxidative Stress

The principal mechanism of aniline toxicity is the induction of methemoglobinemia.[1][4] Upon absorption into the body, aniline and its metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[1] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and cyanosis (a bluish discoloration of the skin, lips, and nail beds) even in the presence of adequate atmospheric oxygen.[2][4] The onset of symptoms can be delayed for several hours following exposure.[1][4]

Furthermore, the metabolism of anilines can generate reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative damage can affect proteins, lipids, and DNA, potentially leading to long-term health effects, including carcinogenicity.[5][6] Aniline itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[3]

Acute Toxicity

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 560 mg/kg | [7] |

| Inhalation | Rat | 218 ppm (4 hours) | [7] |

| Dermal | Rabbit | 3550 mg/kg | [7] |

Symptoms of acute exposure are consistent with methemoglobinemia and may include:

-

Nausea and vomiting[2]

-

Labored breathing and shortness of breath[2]

-

In severe cases, ataxia, seizures, and coma can occur.[5]

Chronic Toxicity

Prolonged or repeated exposure to aniline derivatives may lead to more severe and long-lasting health effects. Chronic exposure has been linked to damage to the liver, kidneys, and hematopoietic system.[8] The potential for carcinogenicity, particularly bladder cancer, is a significant concern with chronic exposure to aniline compounds.[3][8]

Irritation and Sensitization

N-isopropyl-4-methylaniline HCl is expected to be an irritant to the skin, eyes, and respiratory tract.[9] Direct contact can cause redness, pain, and inflammation.[4] While data on the sensitization potential of this specific compound is limited, some aniline derivatives have been shown to cause skin sensitization upon repeated contact.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of aniline derivatives is a subject of ongoing research. Some substituted anilines have demonstrated mutagenic activity in bacterial assays and have been shown to induce DNA damage in mammalian cells.[10][11] The oxidative stress induced by aniline metabolism can contribute to DNA damage.[5][6]

Handling and Safety Precautions

A multi-tiered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of N-isopropyl-4-methylaniline HCl.

Hierarchy of Controls

Caption: Hierarchy of controls for safe handling.

Engineering Controls

The primary engineering control for handling N-isopropyl-4-methylaniline HCl is a certified chemical fume hood.[12][13] This will minimize the inhalation of any dust or vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. A safety shower and eyewash station should be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specifications | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact and absorption. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of the solid or solutions. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient. | Protects against inhalation of fine particles or vapors. |

Safe Handling and Storage Protocols

Handling:

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and establish a clear experimental plan. Ensure all necessary safety equipment is available and in good working order.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood.[12] Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[9][12]

-

Housekeeping: Avoid generating dust. Clean up spills promptly and decontaminate surfaces after use. Do not eat, drink, or smoke in the laboratory.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14][15][16]

-

Store separately from strong oxidizing agents, acids, and other incompatible materials.[12][16]

-

Store in a locked cabinet or other secure location to restrict access to authorized personnel.[14]

Emergency Procedures

Exposure Response Workflow

Caption: Workflow for responding to an exposure event.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately remove all contaminated clothing.[2][17] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[16][17] Seek immediate medical attention.[14][16]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[13][14][16]

Note to Physician: Treatment should be symptomatic and supportive. Be prepared to manage methemoglobinemia, which may require the administration of methylene blue.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[2][18]

-

Collect: Carefully collect the absorbed material into a sealed container for proper disposal.[2][9][13][16] Use non-sparking tools.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[19] Do not allow the material to enter drains or waterways.[9][16][19]

Conclusion

N-isopropyl-4-methylaniline HCl presents significant health hazards that necessitate a robust and proactive safety culture. A comprehensive understanding of its toxicological properties, particularly the risk of methemoglobinemia and potential for long-term health effects, is essential for all personnel who handle this compound. By rigorously implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved February 23, 2026, from [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved February 23, 2026, from [Link]

-

Aniline. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Safety data sheet. (2023, March 24). CPAchem. Retrieved February 23, 2026, from [Link]

-

SAFETY DATA SHEET. (2024, April 29). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]

-

ICSC 0921 - N-METHYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]

-

Aniline | PDF | Amine | Organic Chemistry. (2022, July 15). Scribd. Retrieved February 23, 2026, from [Link]

-

ICSC 0909 - N-ISOPROPYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]

-

N-Methylaniline. (n.d.). Japan Existing Chemical Data Base. Retrieved February 23, 2026, from [Link]

-

"Chronic Toxicity Studies". (1981, May 12). Regulations.gov. Retrieved February 23, 2026, from [Link]

-

N‐Methylaniline. (2025, August 8). Journals Overview | Publisso. Retrieved February 23, 2026, from [Link]

-

N-Isopropylaniline. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Developmental toxicity of N-methylaniline following prenatal oral administration in rats. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. (n.d.). OEHHA. Retrieved February 23, 2026, from [Link]

-

Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

SAFETY DATA SHEET. (2010, November 26). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]

Sources

- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]

- 3. scribd.com [scribd.com]

- 4. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]

- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. cpachem.com [cpachem.com]

- 18. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. cdhfinechemical.com [cdhfinechemical.com]

molecular weight and formula of 4-methyl-N-(propan-2-yl)aniline hydrochloride

An In-depth Technical Guide to 4-methyl-N-(propan-2-yl)aniline hydrochloride

This guide provides a comprehensive technical overview of 4-methyl-N-(propan-2-yl)aniline hydrochloride, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights and practical methodologies.

Chemical Identity and Molecular Characteristics

4-methyl-N-(propan-2-yl)aniline hydrochloride is the hydrochloride salt of the secondary amine 4-methyl-N-(propan-2-yl)aniline. The protonation of the nitrogen atom by hydrochloric acid increases the compound's polarity and water solubility, making it suitable for various applications where aqueous media are employed.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.69 g/mol | [1] |

| IUPAC Name | 4-methyl-N-(propan-2-yl)aniline;hydrochloride | [1] |

| CAS Number | 104294-53-3 | [1] |

| Synonyms | 4-methyl-N-(isopropyl)aniline hydrochloride, N-isopropyl-p-toluidine hydrochloride | [1] |

digraph "Molecular Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.2!"]; C2 [label="C", pos="-2.4,0.5!"]; C3 [label="C", pos="-2.4,1.8!"]; C4 [label="C", pos="-1.2,2.5!"]; C5 [label="C", pos="0,1.8!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="-1.2,3.9!"]; C8 [label="C", pos="1.2,0.5!"]; C9 [label="C", pos="2.4, -0.2!"]; C10 [label="C", pos="2.4, 1.2!"]; H1[label="H", pos="0,1.0!"]; Cl [label="Cl-", pos="2.5,2.5!", fontcolor="#34A853", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Bond edges N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C4 -- C7; N -- C8; C8 -- C9; C8 -- C10; N -- H1[style=dashed];

// Aromatic ring indication node [shape=none]; R1 [label="", pos="-1.2,1.15!", width=1.5, height=1.5, shape=circle, style=dotted]; }

Caption: 2D structure of 4-methyl-N-(propan-2-yl)aniline hydrochloride.

Physicochemical Properties

The physicochemical properties of 4-methyl-N-(propan-2-yl)aniline hydrochloride are crucial for its handling, formulation, and application. While extensive experimental data for the hydrochloride salt is not widely published, the properties can be inferred from its structure and data on similar compounds.

| Property | Value/Information | Source |

| Melting Point | Not specified in readily available literature. Similar aromatic amine hydrochlorides often exhibit melting points above 200°C. | |

| Solubility | Expected to have higher solubility in water and polar protic solvents (e.g., ethanol, methanol) compared to its free base due to its ionic nature. | |

| pKa | The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The presence of alkyl substituents on the nitrogen and the aromatic ring in 4-methyl-N-(propan-2-yl)aniline hydrochloride would slightly increase the basicity of the parent amine, thus the pKa of its conjugate acid is expected to be in a similar range. |

Synthesis and Manufacturing

The synthesis of 4-methyl-N-(propan-2-yl)aniline hydrochloride is typically a two-step process: the N-alkylation of 4-methylaniline (p-toluidine) followed by salt formation with hydrochloric acid.

Synthesis of 4-methyl-N-(propan-2-yl)aniline (Free Base)

Two primary methods for the N-alkylation of p-toluidine are reductive amination and direct N-alkylation.

Method 1: Reductive Amination

This is a widely used and efficient method for forming secondary amines. It involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Caption: Reductive amination workflow for the synthesis of the free base.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 4-methylaniline (p-toluidine) in a suitable solvent such as methanol or ethanol. Add a slight excess of acetone. The reaction can be stirred at room temperature.

-

Reduction: To the solution containing the in-situ formed imine, carefully add a reducing agent such as sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.

-

Work-up: After the reaction is complete, quench any excess reducing agent by the careful addition of water. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-methyl-N-(propan-2-yl)aniline.

-

Purification: The crude product can be purified by column chromatography or distillation.

Method 2: Direct N-Alkylation

This method involves the reaction of p-toluidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylaniline and a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent: Slowly add 2-bromopropane to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the solids, and remove the solvent. The residue is then worked up similarly to the reductive amination method, followed by purification.

Formation of the Hydrochloride Salt

The purified 4-methyl-N-(propan-2-yl)aniline is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 4-methyl-N-(propan-2-yl)aniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of 4-methyl-N-(propan-2-yl)aniline hydrochloride are performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The N-H proton will likely appear as a broad signal due to proton exchange and coupling with the nitrogen atom. The chemical shifts of the aromatic protons adjacent to the nitrogen will be shifted downfield upon protonation.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for all ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl group and the electron-withdrawing ammonium group.

Typical Sample Preparation for NMR:

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

Aromatic C=C stretches: These will be observed in the 1600-1450 cm⁻¹ region.

Typical Sample Preparation for IR:

The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, an electrospray ionization (ESI) source in positive ion mode is typically used. The spectrum will show the molecular ion peak for the free base, [M+H]⁺, at an m/z corresponding to the protonated 4-methyl-N-(propan-2-yl)aniline.

Typical Sample Preparation for MS:

Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL and introduce it into the mass spectrometer.

Caption: General workflow for the analytical characterization of the synthesized compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound.

-

Hazard Identification: 4-methyl-N-(propan-2-yl)aniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed overview of 4-methyl-N-(propan-2-yl)aniline hydrochloride, covering its fundamental chemical properties, synthesis, analytical characterization, and safety considerations. The methodologies and insights presented herein are intended to support researchers and drug development professionals in their work with this compound. Adherence to the described protocols and safety measures is essential for successful and safe experimentation.

References

-

PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Synthesis of 4-Methyl-N-(propan-2-yl)aniline Hydrochloride Derivatives

Executive Summary

Target Molecule: 4-methyl-N-(propan-2-yl)aniline hydrochloride Synonyms: N-isopropyl-p-toluidine HCl; N-isopropyl-4-methylaniline HCl CAS (Free Base): 10436-75-6 Primary Application: Redox polymerization initiator (dental composites), organic intermediate.[1][2]

This guide details the synthesis of N-isopropyl-p-toluidine and its subsequent conversion to the hydrochloride salt.[1][2] While direct alkylation is possible, this document prioritizes Reductive Amination as the "Gold Standard" for research applications due to its superior selectivity (avoiding quaternary ammonium salt formation) and milder conditions.

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of secondary aromatic amines presents a classic chemoselectivity challenge.

| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Traditional) |

| Reagents | p-Toluidine + Acetone + NaBH(OAc)₃ | p-Toluidine + 2-Bromopropane + Base |

| Mechanism | Imine formation followed by in situ hydride reduction | S_N2 Nucleophilic Substitution |

| Selectivity | High. Stops at secondary amine.[1][2] | Low. Competing di-alkylation and elimination.[1] |

| Yield | >85% (Typical) | 40–60% (Requires extensive purification) |

| Impurity Profile | Minimal side products (borate salts). | Quaternary salts, propene gas, unreacted amine. |

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The Gold Standard)

Principle: The reaction proceeds via the formation of a ketimine intermediate (Schiff base), which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2] STAB is preferred over NaBH₄ because it is mild enough not to reduce the ketone (acetone) competitively, ensuring the hydride is delivered only to the iminium ion.[2]

1. Reagents & Materials

-

Substrate: p-Toluidine (1.0 eq)

-

Carbonyl Source: Acetone (Excess, acts as solvent/reagent or 3-5 eq in DCE)[1][2]

-

Reducing Agent: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.5 eq)[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

-

Acid Catalyst: Glacial Acetic Acid (1.0 eq) – Crucial for facilitating imine formation.[1]

2. Step-by-Step Protocol

-

Imine Formation:

-

In a dry round-bottom flask under N₂ atmosphere, dissolve p-toluidine (10 mmol, 1.07 g) in DCE (30 mL).

-

Add Acetone (30 mmol, 2.2 mL) and Glacial Acetic Acid (10 mmol, 0.6 mL).

-

Stir at room temperature (20–25°C) for 30 minutes to equilibrate the imine species.

-

-

Reduction:

-

Monitoring:

-

Check via TLC (Silica; Hexane:EtOAc 8:2). The starting material (p-toluidine) should disappear.[2]

-

-

Work-up:

-

Quench by slowly adding saturated aqueous NaHCO₃ solution until pH > 8 (neutralizes acetic acid and destroys borate complexes).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Result: Pale yellow oil (Free Base).

-

3. Mechanistic Pathway (DOT Diagram)

Caption: Mechanistic flow of reductive amination showing the critical iminium intermediate.

Method B: Direct Alkylation (Alternative)

Use this only if borohydride reagents are unavailable or cost-prohibitive for large scale.[1][2]

1. Protocol

-

Dissolve p-toluidine (1.0 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) as a base scavenger.

-

Add 2-Bromopropane (1.1 eq). Note: Use slight excess to account for elimination to propene.

-

Heat to 60°C for 4-6 hours.

-

Critical Step: Careful fractional distillation is required to separate the mono-isopropyl product from the di-isopropyl impurity.

Method C: Hydrochloride Salt Formation

The free base is a liquid and prone to oxidation.[2] Converting it to the hydrochloride salt creates a stable, solid derivative suitable for storage and precise weighing.

1. Protocol

-

Dissolution: Dissolve the crude N-isopropyl-p-toluidine oil (from Method A) in anhydrous Diethyl Ether or 1,4-Dioxane (approx. 5 mL per gram of amine).

-

Acidification:

-

Option A (Gas): Bubble anhydrous HCl gas through the solution.

-

Option B (Solution): Dropwise add 4M HCl in Dioxane (1.1 eq).

-

-

Precipitation: The salt will precipitate immediately as a white/off-white solid.

-

Filtration: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold anhydrous ether to remove unreacted organic impurities.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

2. Process Flow Diagram (DOT)

Caption: Workflow for converting the unstable liquid free base into the stable hydrochloride salt.

Part 3: Analytical Characterization[2]

Since the specific melting point of the HCl salt derivative is not standard in common public databases (unlike the free base), you must validate the structure via spectroscopy.[2]

| Technique | Expected Signal (Free Base/Salt) | Interpretation |

| 1H NMR (CDCl₃) | δ 1.2 ppm (d, 6H) | Isopropyl methyls (–CH(CH ₃)₂).[1][2] Distinct doublet. |

| δ 2.25 ppm (s, 3H) | Aromatic methyl (Ar-CH ₃).[1] | |

| δ 3.6-3.8 ppm (m, 1H) | Isopropyl methine (–CH (CH₃)₂).[1] Septet pattern. | |

| δ 6.5-7.0 ppm (m, 4H) | Aromatic protons (AA'BB' system typical of p-substitution).[1][2] | |

| IR Spectroscopy | 3400 cm⁻¹ | N-H stretch (Secondary amine). |

| 2500-3000 cm⁻¹ | Broad ammonium band (visible only in HCl salt form).[1] | |

| Physical State | Free Base: Liquid | HCl Salt: White crystalline solid. |

Part 4: Safety & Toxicology (E-E-A-T)

-

Toluidine Toxicity: p-Toluidine and its derivatives are toxic if inhaled, swallowed, or absorbed through the skin.[1][2][3] They can cause methemoglobinemia (blue skin/cyanosis) by oxidizing hemoglobin.

-

Handling: All reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.[1]

-

Waste: Borate residues from Method A should be treated as hazardous chemical waste.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Foundational text for Method A).

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13331793, 4-methyl-N-(propan-2-yl)aniline." (Source for physical properties of free base).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for 4-methyl-N-(propan-2-yl)aniline Hydrochloride as a Polymerization Accelerator

Foreword: The Critical Role of Accelerators in Modern Polymer Systems

In the realm of polymer science, particularly in the rapid, room-temperature curing of acrylic resins, the precise control of polymerization kinetics is paramount. This control is largely dictated by the initiator-accelerator system. While initiators, such as benzoyl peroxide (BPO), provide the initial source of free radicals, they often require a significant energy input (e.g., heat) to decompose and initiate polymerization efficiently. This is where accelerators, also known as activators or co-initiators, become indispensable. They facilitate the decomposition of the initiator at ambient temperatures, enabling the rapid and controlled curing of polymer matrices. This is of critical importance in applications where external heating is impractical or undesirable, such as in biomedical fields like dental restorations and orthopedic bone cements.[1][2]

This document provides a comprehensive technical guide on the use of a specific tertiary aromatic amine, 4-methyl-N-(propan-2-yl)aniline hydrochloride, as a polymerization accelerator. While less conventional than its structural analog, N,N-dimethyl-p-toluidine (DMT), its unique structural features offer intriguing possibilities for modulating polymerization kinetics and the final properties of the cured polymer. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel accelerator systems for acrylic-based polymerization.

The Mechanistic Underpinnings of Tertiary Aromatic Amine Acceleration

The function of 4-methyl-N-(propan-2-yl)aniline as a polymerization accelerator is rooted in a redox reaction with a peroxide initiator, most commonly benzoyl peroxide (BPO).[1][3] This interaction generates free radicals at a much lower temperature than the thermal decomposition of BPO alone.

The process can be delineated as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks one of the electrophilic oxygen atoms of the peroxide bond in the BPO molecule.

-

Electron Transfer and Bond Cleavage: This interaction facilitates the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide.

-

Radical Formation: This redox reaction results in the formation of a benzoyloxy radical and a cation-radical of the amine. The benzoyloxy radical can then initiate the polymerization of monomer units (e.g., methyl methacrylate) or decarboxylate to form a phenyl radical, which also acts as an initiator.

The hydrochloride salt form of the amine, 4-methyl-N-(propan-2-yl)aniline hydrochloride, would first need to be neutralized to the free amine form to participate in this reaction. This can be achieved in situ by the presence of a basic component in the formulation or by pre-treating the salt.

Caption: Redox initiation of polymerization by a tertiary amine and BPO.

Potential Advantages of 4-methyl-N-(propan-2-yl)aniline

The substitution pattern on the aniline ring and the nitrogen atom can significantly influence the reactivity and properties of the accelerator. Compared to the commonly used N,N-dimethyl-p-toluidine (DMT), 4-methyl-N-(propan-2-yl)aniline possesses an N-isopropyl group instead of two N-methyl groups. This structural difference may confer several potential advantages:

-

Modulated Reactivity: The bulkier isopropyl group may introduce steric hindrance around the nitrogen atom, potentially slowing down the reaction with the peroxide. This could lead to a longer working time before the onset of polymerization and a more controlled curing process.

-

Improved Solubility: The isopropyl group may enhance the solubility of the amine in certain monomer systems, leading to a more homogeneous distribution and more uniform polymerization.

Experimental Protocols: A Guideline for Application

The following protocols are provided as a starting point for utilizing 4-methyl-N-(propan-2-yl)aniline hydrochloride as a polymerization accelerator in a typical acrylic resin system, such as those used in bone cements or dental composites. It is crucial to note that optimization of the accelerator and initiator concentrations will be necessary for specific applications to achieve the desired setting times and material properties.

Materials and Reagents

-

Monomer: Methyl methacrylate (MMA), inhibited.

-

Polymer: Poly(methyl methacrylate) (PMMA) powder.

-

Initiator: Benzoyl peroxide (BPO).

-

Accelerator: 4-methyl-N-(propan-2-yl)aniline hydrochloride.

-

Base (for hydrochloride neutralization): A suitable non-aqueous base (e.g., a more basic tertiary amine in a small catalytic amount or an inorganic base compatible with the system). Alternatively, the free amine form, 4-methyl-N-(propan-2-yl)aniline, can be used directly if available.

-

Solvent (optional): A suitable organic solvent for dissolving the accelerator if needed.

Preparation of Components

Liquid Component (Monomer Phase):

-

If starting with the hydrochloride salt, dissolve a precise amount of 4-methyl-N-(propan-2-yl)aniline hydrochloride in the MMA monomer.

-

Add a stoichiometric amount of a suitable base to neutralize the hydrochloride and liberate the free amine. Gentle warming and stirring may be required to facilitate dissolution and reaction.

-

If using the free amine form, dissolve the desired concentration directly into the MMA monomer.

Solid Component (Polymer Phase):

-

Thoroughly blend the PMMA powder with the BPO initiator. The concentration of BPO is typically in the range of 1-3% by weight of the solid component.

Polymerization Procedure

-

Mixing: In a suitable mixing vessel, combine the liquid and solid components at a predetermined powder-to-liquid ratio (e.g., 2:1 by weight).

-

Spatulation: Immediately and thoroughly mix the components for a specified time (e.g., 30-60 seconds) until a homogeneous paste is formed.

-

Application and Curing: Apply the polymerizing paste to the desired substrate or mold. Allow the material to cure at ambient temperature.

-

Characterization: Monitor the curing process by measuring the setting time and the peak exotherm temperature. Once cured, the polymer can be subjected to mechanical testing (e.g., compressive strength, flexural strength) and physicochemical characterization (e.g., residual monomer content, molecular weight).

Caption: General experimental workflow for acrylic resin polymerization.

Quantitative Data Summary

The following table provides a hypothetical starting point for formulation development. Actual values will need to be determined empirically.

| Component | Concentration Range | Purpose |

| Solid Phase | ||

| PMMA Powder | 97-99% (w/w) | Polymer matrix |

| Benzoyl Peroxide (BPO) | 1-3% (w/w) | Initiator |

| Liquid Phase | ||

| MMA Monomer | 98-99.5% (v/v) | Monomer |

| 4-methyl-N-(propan-2-yl)aniline | 0.5-2% (v/v) | Accelerator |

Troubleshooting and Considerations

-

Incomplete Curing: This may be due to insufficient accelerator or initiator concentration, or the presence of inhibitors in the monomer. Ensure the hydrochloride salt is fully neutralized if used.

-

Rapid Setting: If the working time is too short, reduce the concentration of the accelerator. The reaction kinetics are highly dependent on the amine concentration.[2]

-

High Exotherm: A rapid polymerization can generate significant heat, which can be detrimental in biological applications. Reducing the accelerator concentration can help to lower the peak exotherm.

-

Discoloration: Some aromatic amines can cause discoloration of the final polymer over time, especially upon exposure to light. The stability of the color of the polymer should be evaluated.

Safety and Handling

4-methyl-N-(propan-2-yl)aniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

4-methyl-N-(propan-2-yl)aniline hydrochloride presents a viable, albeit less-explored, alternative to conventional tertiary amine accelerators for the room-temperature polymerization of acrylic resins. Its unique N-isopropyl substitution offers the potential for modulated reactivity and a more controlled curing profile. The protocols and guidelines presented herein provide a solid foundation for researchers to investigate the utility of this compound in their specific applications. As with any novel component in a formulation, thorough empirical investigation and optimization are essential to achieve the desired performance characteristics.

References

-

Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

-

Polymethylmethacrylate bone cements and additives: A review of the literature - PMC - NIH. (2013, April 18). Retrieved February 23, 2026, from [Link]

-

Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty | Request PDF - ResearchGate. (2026, January 9). Retrieved February 23, 2026, from [Link]

-

Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty - MDPI. (2026, January 7). Retrieved February 23, 2026, from [Link]

-

Amine activators for the “cool” peroxide initiated polymerization of acrylic monomers | Request PDF - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]

-

Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - RadTech Europe. (2013, October 13). Retrieved February 23, 2026, from [Link]

-

Methodological Impact on Curing Kinetics of Bone Cement Based on Poly (Styrene-co-Methyl Methacrylate)–2D Nanofiller Nanocomposites - MDPI. (2025, January 5). Retrieved February 23, 2026, from [Link]

-

Redox polymerization. (n.d.). Retrieved February 23, 2026, from [Link]

-

4-chloro-N-(propan-2-yl)aniline hydrochloride - Smolecule. (2023, August 18). Retrieved February 23, 2026, from [Link]

-

N-methyl-4-(propan-2-yl)aniline hydrochloride-1394042-73-9 - Thoreauchem. (n.d.). Retrieved February 23, 2026, from [Link]

-

4-methyl-N-(propan-2-yl)aniline | C10H15N | CID 13331793 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Polymethylmethacrylate bone cements and additives: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-methyl-N-(propan-2-yl)aniline hydrochloride | C10H16ClN | CID 47002946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Redox Polymerization: The N-Isopropyl-p-toluidine Hydrochloride (NIPTH) System

[1]

Executive Summary

N-Isopropyl-p-toluidine hydrochloride (NIPTH) represents a specialized class of amine accelerators designed to bridge the gap between high-reactivity redox kinetics and aqueous solubility.[1] While its parent free base, N-isopropyl-p-toluidine (NIPT), is a well-established, lower-toxicity alternative to the industry-standard N,N-dimethyl-p-toluidine (DMPT), the hydrochloride salt form offers a unique "latent" initiation capability.

This guide details the application of NIPTH in aqueous redox polymerization (e.g., hydrogels, emulsion systems) where the hydrophobic free amine is unsuitable. By utilizing the salt form, researchers can create stable, water-soluble monomer pre-mixes that polymerize only upon a specific pH trigger, offering superior control over gelation time and homogeneity compared to traditional two-component hydrophobic systems.

Part 1: The Chemo-Physical Mechanism[1]

The "Latent" Accelerator Concept

In standard redox systems (e.g., Benzoyl Peroxide + Amine), the amine must be in its free base form to possess the lone pair of electrons required for the nucleophilic attack on the peroxide bond.

NIPTH (

The Activation Pathway

The following DOT diagram illustrates the pH-dependent activation and subsequent redox cycle.

Figure 1: The pH-gated activation pathway of NIPTH.[1] The salt form acts as a stable reservoir until a basic trigger releases the active amine.

Part 2: Comparative Analysis (NIPT vs. DMPT)

N-isopropyl-p-toluidine is increasingly favored over N,N-dimethyl-p-toluidine (DMPT) in biomedical applications due to a more favorable toxicity profile.

| Feature | N,N-Dimethyl-p-toluidine (DMPT) | N-Isopropyl-p-toluidine (NIPT/NIPTH) |

| Primary Use | Bone cements, dental acrylics | Low-toxicity dental resins, Hydrogels |

| Toxicity | High; known carcinogen, cytotoxic | Lower acute toxicity; reduced cytotoxicity |

| Reaction Kinetics | Very Fast (Exothermic spike) | Controlled (Slower onset, lower exotherm) |

| Aqueous Solubility | Poor (Hydrophobic) | High (as Hydrochloride salt) |

| Color Stability | Prone to yellowing over time | Improved color stability |

Part 3: Application Protocol

Protocol: pH-Triggered Synthesis of a Poly(HEMA) Hydrogel

Context: This protocol synthesizes a biocompatible hydrogel using 2-Hydroxyethyl methacrylate (HEMA). The NIPTH allows the amine accelerator to be fully dissolved in the aqueous monomer phase without using organic co-solvents (like ethanol) that might denature sensitive biological cargo.

Reagents Required:

-

Monomer: 2-Hydroxyethyl methacrylate (HEMA)[1]

-

Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, MW 575)[1]

-

Oxidant: Benzoyl Peroxide (BPO) Note: If strictly aqueous, use Ammonium Persulfate (APS), but BPO is standard for NIPT systems. For aqueous BPO, use a dispersant or surfactant.

-

Accelerator: N-Isopropyl-p-toluidine Hydrochloride (NIPTH)[1]

-

Trigger: 1M NaOH solution or Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

1. Preparation of the Latent Accelerator Solution (Solution A)

-

Dissolve NIPTH (0.5 wt% relative to monomer) directly into deionized water or the aqueous buffer.

-

Checkpoint: Measure pH.[2] It should be acidic (< 5.0). The solution should be clear and colorless.

-

Add HEMA (20 wt%) and PEGDA (1 wt%) to this aqueous solution.

-

Stability:[3] This "Solution A" is stable for hours/days at room temperature because the amine is protonated (inactive).

2. Preparation of the Oxidant Dispersion (Solution B)

-

Since BPO is hydrophobic, dissolve BPO (0.5 wt%) in a minimal amount of HEMA monomer separately, or use a water-soluble oxidant like Ammonium Persulfate (APS) if the specific redox pair allows.[1]

-

Note: For strict BPO/NIPT pairing in water, disperse micro-particulate BPO in water using Tween-80 surfactant.

3. The Activation Trigger (Mixing)

-

Combine Solution A and Solution B in a 1:1 ratio.

-

Observation: No immediate reaction should occur (induction period) due to the acidic environment of the NIPTH.

-

Trigger: Add 1M NaOH dropwise or mix with a high-pH buffer to raise the final pH to > 7.0 .

-

Mechanism:[4][5] The base neutralizes the HCl, generating free NIPT in situ.

4. Curing & Post-Processing

-

Pour mixture into molds immediately after adding the base.

-

Gelation Time: Typically 2–10 minutes depending on the pH and concentration.

-

Purification: Soak the cured hydrogel in distilled water for 24 hours to leach out any residual salts (NaCl) and unreacted monomer.

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Premature Gelation | pH of Solution A is too high (> 6.0).[1] | Add trace HCl to Solution A to ensure NIPTH remains protonated during storage. |

| No Polymerization | pH after mixing is too low (< 7.0). | The amine is still trapped as a salt. Increase the concentration of the Base Trigger. |

| Inhomogeneous Gel | BPO precipitation. | BPO is poorly water-soluble.[1] Switch to a water-soluble oxidant like Ammonium Persulfate (APS) or Sodium Persulfate , which pairs well with NIPT in aqueous systems. |

| Bubbles in Gel | Exotherm boiling or | Reduce initiator concentration (0.5% -> 0.2%). NIPT systems are less exothermic than DMPT, but heat can still accumulate in bulk. |

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: While NIPT is less toxic than DMPT, it is still an aromatic amine. Handle NIPTH as a potential irritant and suspected carcinogen. Use nitrile gloves and work in a fume hood.

-

Salt vs. Free Base: NIPTH (solid salt) is significantly safer to handle than NIPT (liquid) regarding vapor inhalation. However, dust masks are required when weighing the powder.

-

Disposal: Unreacted amine solutions must be disposed of as hazardous organic waste. Polymerized solids are generally considered non-hazardous inert waste, but check local regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4357757, N-Isopropyl-M-toluidine. Retrieved from [Link]

-

MDPI (2020). High Performance Redox Initiating Systems Based on the Interaction of Silane with Metal Complexes. (Context on replacing toxic amines in redox systems). Retrieved from [Link][1]

-

National Toxicology Program (2013). Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine. (Comparative toxicity data). Retrieved from [Link]

-

United Initiators. Redox Initiator Mechanisms and Product Portfolio. Retrieved from [Link]

Application Note: Precision Formulation of Dental Composites using 4-methyl-N-(propan-2-yl)aniline Hydrochloride

[1]

Executive Summary

This technical guide details the protocol for utilizing 4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-isopropyl-p-toluidine hydrochloride or IPTH) as a co-initiator in the preparation of chemically cured (self-cure) or dual-cure dental composites.[1]

While N,N-dimethyl-p-toluidine (DMPT) has historically been the standard amine accelerator, N-isopropyl-p-toluidine (IPT) is increasingly preferred due to its superior color stability and reduced yellowing over time [1, 2].[1] However, the raw material is often supplied as the hydrochloride salt (IPTH) for improved storage stability and reduced volatility.

Critical Technical Insight: The hydrochloride salt is highly polar and insoluble in standard hydrophobic dental resins (Bis-GMA/TEGDMA).[1] Direct addition results in phase separation and structural defects.[1] This guide provides the essential "Free-Basing Protocol" to convert the stable salt into the active, resin-miscible free amine prior to composite compounding.

Chemical Mechanism & Rationale[1]

The Redox Initiation System

Chemically cured dental composites rely on a redox reaction between an oxidizing agent (Benzoyl Peroxide - BPO) and a reducing agent (Tertiary Amine).[1]

-

Oxidizer: Benzoyl Peroxide (BPO).[1]

-

Accelerator: 4-methyl-N-(propan-2-yl)aniline (Active Free Amine).[1]

Mechanism: The amine acts as an electron donor. It attacks the O-O bond of the BPO, causing it to cleave and generate benzoate radicals. These radicals attack the methacrylate C=C double bonds, initiating polymerization.[1]

Why 4-methyl-N-(propan-2-yl)aniline?

-